molecular formula C11H10FN3O2 B6416755 methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 2034157-22-5

methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6416755
CAS No.: 2034157-22-5
M. Wt: 235.21 g/mol
InChI Key: VTNVOVIQOAYTNW-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-fluoro-2-methylphenylamine and ethyl acetoacetate.

    Formation of Hydrazone: The amine reacts with ethyl acetoacetate to form a hydrazone intermediate under acidic conditions.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as copper(I) iodide, to form the triazole ring.

    Esterification: The resulting triazole compound is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity to these targets, while the triazole ring provides stability and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
  • Methyl 1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
  • Methyl 1-(4-iodo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

IUPAC Name

methyl 1-(4-fluoro-2-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-7-5-8(12)3-4-10(7)15-6-9(13-14-15)11(16)17-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNVOVIQOAYTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=C(N=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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